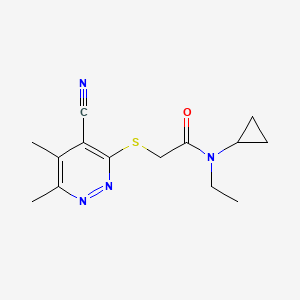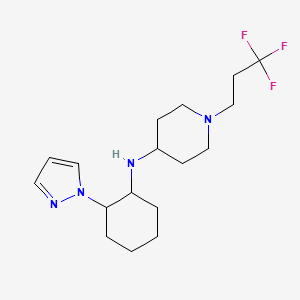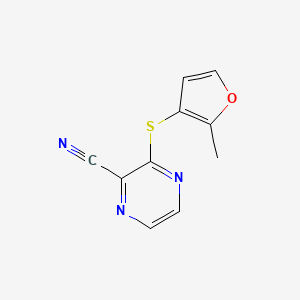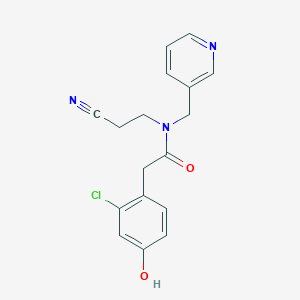
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for research in the areas of drug development and disease treatment.
作用機序
Further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
4. Structure-Activity Relationship: Studying the structure-activity relationship of this compound can help in the development of more potent and selective compounds with similar properties.
In conclusion, 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a promising compound with unique biochemical and physiological properties. Its potential applications in various fields make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in drug development and disease treatment.
実験室実験の利点と制限
The advantages of using 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide in lab experiments include its unique biochemical and physiological properties, which make it a promising candidate for research in various fields. Its ability to inhibit various enzymes and signaling pathways in the body makes it a valuable tool for studying various cellular processes.
The limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and purification. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in various experimental settings.
将来の方向性
There are numerous future directions for research on 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide. Some of the potential areas for further study include:
1. Drug Development: This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies.
2. Disease Treatment: The anti-cancer, neuroprotective, and anti-inflammatory properties of this compound make it a potential candidate for the treatment of various diseases.
3.
合成法
The synthesis of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing this compound is through the reaction of 4-cyano-5,6-dimethylpyridazine-3-thiol with cyclopropyl ethylamine and ethyl chloroacetate. The resulting product is then purified using various chromatography techniques to obtain the final compound.
科学的研究の応用
The scientific research application of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is vast and varied. This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies. Some of the areas where this compound has been studied include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neurodegenerative Diseases: This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the death of neurons.
3. Inflammation: Studies have shown that this compound has anti-inflammatory properties. It can reduce inflammation in various tissues and organs, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18(11-5-6-11)13(19)8-20-14-12(7-15)9(2)10(3)16-17-14/h11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVNFULNKQJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CSC2=C(C(=C(N=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)


![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)